

Comparative Cross-Reactivity Profile of BCR-ABL-IN-7

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Compound of Interest		
Compound Name:	BCR-ABL-IN-7	
Cat. No.:	B15577967	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel BCR-ABL inhibitor, **BCR-ABL-IN-7**, against other established therapeutic alternatives. The information presented herein is intended to offer an objective overview to aid in research and drug development efforts.

Executive Summary

BCR-ABL-IN-7 is a potent inhibitor of both wild-type (WT) and the T315I mutant ABL kinase, a critical target in Chronic Myeloid Leukemia (CML).[1][2] While BCR-ABL-IN-7 demonstrates strong activity against its intended targets, its broader cross-reactivity profile across the human kinome is not as extensively characterized as established BCR-ABL inhibitors. This guide compares the available inhibitory data for BCR-ABL-IN-7 with that of imatinib, dasatinib, nilotinib, ponatinib, and asciminib, highlighting differences in their selectivity and potential off-target effects. Understanding these profiles is crucial for predicting efficacy, potential toxicities, and mechanisms of resistance.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 or Kd values) of **BCR-ABL-IN-7** and comparator drugs against a selection of kinases. Lower values indicate higher potency. It is important to note that the available data for **BCR-ABL-IN-7** is limited to ABL kinases, while the comparator drugs have been more extensively profiled.



Kinase	BCR- ABL-IN-7 (IC50, µM)	Imatinib (IC50/Kd, nM)	Dasatinib (IC50/Kd, nM)	Nilotinib (IC50/Kd, nM)	Ponatinib (IC50, nM)	Asciminib (IC50, nM)
ABL (WT)	0.12[1][2]	25-600[3] [4][5]	0.6-3[6][7]	15-45[5][7]	0.37-0.5[8] [9]	~2.5 (cellular)
ABL (T315I)	0.25[1][2]	>10,000	>10,000	>10,000	2.0-11[8][9]	~1.2 (cellular)
SRC	Not Available	>10,000	0.5-12[10] [11]	4,600[10]	5.4[8]	>5,000
KIT	Not Available	100[3][4]	<30	Potent inhibitor	8-20[8]	>1,000
PDGFRα	Not Available	100-71[3] [12]	<30	Potent inhibitor	1.1[8]	>10,000
PDGFRβ	Not Available	607[12]	<30	Potent inhibitor	1.1[8]	>10,000
VEGFR2	Not Available	>10,000	5,300[10]	5,300[10]	1.5[8]	Not Available
FGFR1	Not Available	Not Available	Not Available	Not Available	2.2[8]	Not Available

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

The inhibitory activities of the compounds listed above are typically determined using in vitro kinase assays. Below are generalized protocols for common methods used to generate such data.

LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)



This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate.

 Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated form of a fluorescein-labeled substrate is used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a high TR-FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

- Kinase Reaction: The kinase, a fluorescein-labeled substrate, and ATP are incubated in a buffer solution (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
 [1] The reaction is initiated by the addition of ATP.
- Inhibitor Addition: Test compounds, including BCR-ABL-IN-7 or comparators, are added at various concentrations.
- Reaction Termination: After a set incubation period (e.g., 60 minutes at room temperature),
 the reaction is stopped by adding a development solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.[1]
- Signal Detection: The plate is incubated to allow for antibody-substrate binding (e.g., 30-60 minutes at room temperature), and the TR-FRET signal is read on a compatible plate reader.
- Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

KINOMEscan™ (Competition Binding Assay)

This method assesses the ability of a test compound to compete with an immobilized, activesite directed ligand for binding to a large panel of kinases.

 Principle: Kinases are tagged with a unique DNA identifier and are tested for their ability to bind to an immobilized ligand. A test compound is added to the reaction. If the test



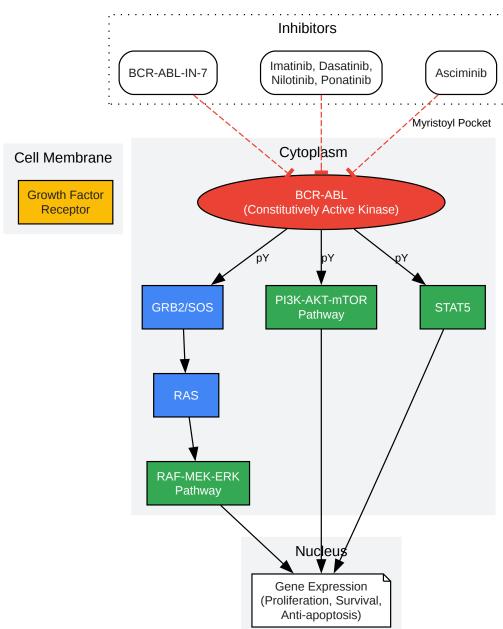
compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Generalized Protocol:

- Assay Preparation: A panel of DNA-tagged kinases is prepared. An immobilized ligand is coupled to a solid support (e.g., beads).
- Competition Reaction: The kinases are incubated with the immobilized ligand and the test compound at a single high concentration (for initial screening) or at a range of concentrations (for Kd determination).
- Washing: Unbound kinases are washed away.
- Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR.
- Data Analysis: The results are typically reported as percent of control (DMSO vehicle),
 where a lower percentage indicates stronger binding. For dose-response experiments, the
 dissociation constant (Kd) is calculated.

Mandatory Visualization





BCR-ABL Signaling Pathway and Inhibitor Targets

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Caption: BCR-ABL pathway and inhibitor targets.



Experimental Workflow for Kinase Inhibitor Profiling

Preparation Kinase, Substrate, Test Compound Serial Dilution ATP, Antibody Prep ssay Execution Incubate Kinase, Substrate, ATP & **Test Compound** Add Detection Reagents (e.g., Antibody, Stop Solution) Data Analysis Read Signal (e.g., FRET, Luminescence) Calculate % Inhibition Generate Dose-Response Curve & Determine IC50/Kd

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Caption: Workflow for kinase inhibitor profiling.



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